molecular formula C19H16ClN3O3 B11383793 N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383793
M. Wt: 369.8 g/mol
InChI Key: XEPOLPAUCQCKRH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Substitution Reactions:

    Oxidation and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: shares similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-12-4-3-5-14(10-12)23-9-8-16(24)18(22-23)19(25)21-13-6-7-17(26-2)15(20)11-13/h3-11H,1-2H3,(H,21,25)

InChI Key

XEPOLPAUCQCKRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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